molecular formula C20H17ClN4 B1588424 m-Tolyltetrazolium Red CAS No. 88159-25-5

m-Tolyltetrazolium Red

Cat. No.: B1588424
CAS No.: 88159-25-5
M. Wt: 348.8 g/mol
InChI Key: ARLMHAOZVFIBCT-UHFFFAOYSA-M
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Description

m-Tolyltetrazolium Red: is a tetrazolium salt widely used in biological and medical research. It is known for its application in colorimetric assays, where it serves as an indicator of cellular metabolic activity. The compound is a yellowish-red crystalline powder that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Tolyltetrazolium Red typically involves the reaction of m-toluidine with tetrazolium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: m-Tolyltetrazolium Red undergoes various chemical reactions, including:

    Reduction: The compound is reduced to formazan, a colored product, in the presence of reducing agents.

    Oxidation: It can be oxidized back to its original form under specific conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH).

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

Major Products:

    Formazan: The primary product formed during the reduction of this compound is formazan, which is used in various assays to measure cell viability and metabolic activity.

Scientific Research Applications

m-Tolyltetrazolium Red has a wide range of applications in scientific research, including:

    Chemistry: Used as a redox indicator in various chemical reactions.

    Biology: Employed in cell viability assays to measure metabolic activity.

    Medicine: Utilized in diagnostic tests to assess cell health and function.

    Industry: Applied in the development of biosensors and other analytical tools.

Mechanism of Action

The mechanism of action of m-Tolyltetrazolium Red involves its reduction to formazan by cellular enzymes. This reduction is facilitated by electron carriers such as NADH and NADPH. The formazan product is insoluble and forms a colored precipitate, which can be quantified using spectrophotometric methods. This process provides a measure of cellular metabolic activity and viability .

Comparison with Similar Compounds

  • 2,3,5-Triphenyltetrazolium Chloride
  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide
  • XTT (sodium 3’-{1-[(phenylamino)carbonyl]-3,4-tetrazolium}-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate)

Uniqueness: m-Tolyltetrazolium Red is unique due to its specific reduction properties and the distinct color change it undergoes upon reduction. This makes it particularly useful in assays where precise measurement of metabolic activity is required .

Properties

IUPAC Name

2-(3-methylphenyl)-3,5-diphenyltetrazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N4.ClH/c1-16-9-8-14-19(15-16)24-22-20(17-10-4-2-5-11-17)21-23(24)18-12-6-3-7-13-18;/h2-15H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLMHAOZVFIBCT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430910
Record name 2-(3-Methylphenyl)-3,5-diphenyl-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88159-25-5
Record name 2-(3-Methylphenyl)-3,5-diphenyl-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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